Isoindole-1,3(2H)-dione, 5-(2,4-dichlorobenzylidenamino)-
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Overview
Description
5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE: This compound features a dichlorophenyl group attached to an isoindole dione structure, making it a subject of interest for researchers in chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE typically involves the condensation of 2,4-dichlorobenzaldehyde with phthalimide under specific reaction conditions. The process often requires a catalyst and controlled temperature to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by radical cations in water microdroplets.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen or metal hydrides.
Substitution: Substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Water radical cations, ambient conditions.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Various nucleophiles, appropriate solvents.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound is used in synthetic chemistry for the development of new materials and catalysts. Its unique structure allows for the exploration of novel reaction mechanisms and pathways .
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on cellular processes. It may serve as a model compound for understanding the behavior of similar structures in biological systems .
Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. Researchers explore its efficacy as a drug candidate for various diseases, focusing on its mechanism of action and molecular targets .
Industry: In industrial applications, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, inducing conformational changes that alter their activity. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
2,4-Dichloroaniline: Shares the dichlorophenyl group but lacks the isoindole dione structure.
Phthalimide Derivatives: Similar core structure but different substituents.
Uniqueness: The uniqueness of 5-{[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO}-1H-ISOINDOLE-1,3(2H)-DIONE lies in its combination of the dichlorophenyl group with the isoindole dione structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H8Cl2N2O2 |
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Molecular Weight |
319.1 g/mol |
IUPAC Name |
5-[(2,4-dichlorophenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C15H8Cl2N2O2/c16-9-2-1-8(13(17)5-9)7-18-10-3-4-11-12(6-10)15(21)19-14(11)20/h1-7H,(H,19,20,21) |
InChI Key |
PWZZFWYVQUVFIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N=CC3=C(C=C(C=C3)Cl)Cl)C(=O)NC2=O |
Origin of Product |
United States |
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